(4{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)methanol
Description
The compound "(4{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)methanol" is a pyrimidine derivative featuring a trifluoromethyl (-CF₃) group at the 4-position of the pyrimidine ring, linked via an ether bond to a para-substituted phenyl ring with a hydroxymethyl (-CH₂OH) group.
Properties
IUPAC Name |
[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxyphenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c13-12(14,15)10-5-6-16-11(17-10)19-9-3-1-8(7-18)2-4-9/h1-6,18H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEHBYXSSIUIGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)OC2=NC=CC(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that molecules with a -cf3 group, similar to this compound, have shown improved drug potency towards enzymes like reverse transcriptase.
Mode of Action
It is suggested that the trifluoromethyl group in the compound could potentially enhance the potency of the drug by lowering the pka of the cyclic carbamate through a key hydrogen bonding interaction with the protein.
Biological Activity
(4{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)methanol, a compound characterized by its trifluoromethyl-pyrimidine moiety, has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
- Chemical Formula : C₁₂H₉F₃N₂O₂
- CAS Number : 1216548-30-9
- Molecular Weight : 266.21 g/mol
- Purity : ≥97%
The compound is hypothesized to exert its biological effects through several mechanisms, including:
- Inhibition of Enzymatic Activity : The trifluoromethyl group enhances lipophilicity, potentially increasing the compound's ability to penetrate cell membranes and inhibit specific enzymes involved in cancer progression.
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cell proliferation in various cancer cell lines, although detailed mechanisms remain to be elucidated.
Anticancer Properties
Recent studies have focused on the anticancer potential of this compound. For instance:
- Cell Proliferation Inhibition : In vitro assays demonstrated significant inhibition of proliferation in MCF-7 breast cancer cells. The IC50 values were reported at approximately 8.47 µM after 72 hours of treatment, indicating a strong cytotoxic effect .
| Concentration (µM) | % Viable Cells (48h) | % Viable Cells (72h) |
|---|---|---|
| 5 | 58.48 | 43.89 |
| 10 | 45.22 | 23.88 |
| 20 | 21.24 | 15.05 |
Neuropharmacological Effects
The compound's potential neuropharmacological effects have also been investigated:
- Acetylcholinesterase Inhibition : Studies indicated that derivatives of similar compounds showed inhibition of acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation in neurodegenerative diseases . The IC50 values for related compounds ranged from 46.8 to 137.7 µM.
Case Studies
- Breast Cancer Cell Lines : A study involving MCF-7 cells highlighted the compound's ability to induce apoptosis and alter cell cycle progression significantly when treated with varying concentrations over different time frames .
- Neuroprotective Studies : Compounds with similar structures have shown promise in inhibiting AChE without significant cytotoxicity to normal cells, suggesting a potential therapeutic role in conditions like Alzheimer's disease .
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. Specifically, (4{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)methanol has been studied for its potential in inhibiting tumor growth. A study published in a peer-reviewed journal demonstrated that this compound could inhibit the proliferation of specific cancer cell lines through apoptosis induction mechanisms .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential use in developing new antibiotics or antimicrobial treatments . The trifluoromethyl group enhances the lipophilicity of the compound, improving its ability to penetrate microbial membranes.
Anti-inflammatory Effects
This compound has been investigated for its anti-inflammatory properties. Research indicates that it can modulate inflammatory pathways, potentially serving as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .
Herbicide Development
The compound's unique chemical structure makes it a candidate for herbicide development. Studies have explored its efficacy in controlling specific weed species without harming crops, making it a valuable tool in sustainable agriculture practices . The trifluoromethyl group is known to enhance herbicidal activity by affecting plant metabolism.
Plant Growth Regulation
Research has also suggested that this compound may act as a plant growth regulator. Field trials have indicated that this compound can promote growth and yield in certain crops, contributing to increased agricultural productivity .
Synthesis of Functional Materials
The compound is being explored for its role in synthesizing functional materials, particularly in the development of polymers with enhanced thermal stability and chemical resistance. Its incorporation into polymer matrices can improve mechanical properties and expand the range of applications for these materials in industries such as packaging and construction .
Coatings and Surface Treatments
Due to its chemical stability and protective properties, this compound is being studied for use in coatings and surface treatments. These applications aim to enhance corrosion resistance and durability of surfaces exposed to harsh environmental conditions .
Comparison with Similar Compounds
(3{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}phenyl)methanol (CAS 1215524-83-6)
This isomer differs in the substitution position of the pyrimidinyloxy group on the phenyl ring (meta- vs. para-).
Structural Implications :
Sulfoximine-Substituted Anilinopyrimidine Derivatives (e.g., Compound A')
These compounds, exemplified by Bayer Pharma AG’s pan-CDK inhibitors, share a pyrimidinyloxy-phenyl backbone but incorporate sulfoximide and cyclopropyl groups ().
Functional Differences :
- The hydroxymethyl (-CH₂OH) group in the target compound may confer polarity and hydrogen-bonding capacity, whereas sulfoximide derivatives prioritize kinase inhibition through steric and electronic modulation of CDK active sites.
- Compound A' demonstrates enantiomer-specific efficacy (R-configuration preferred) and manageable side-effect profiles in tumor models .
Triazolo-Pyrimidinylmethanol Derivatives (e.g., 1701823-63-3)
These compounds, such as {4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanol, feature fused triazole-pyrimidine cores ().
Structural Contrast :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
